molecular formula C16H26O4 B1249639 12-trans-Hydroxy juvenile hormone III

12-trans-Hydroxy juvenile hormone III

Cat. No.: B1249639
M. Wt: 282.37 g/mol
InChI Key: SQVPMPJSJJNPOS-TWAVMNLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-trans-Hydroxy juvenile hormone III is a monoterpenoid.

Scientific Research Applications

Hormonal Interaction and Immune Response : Research shows that juvenile hormone III and 20-hydroxy-ecdysone have antagonistic effects on the immune response in Drosophila melanogaster. While 20-hydroxy-ecdysone promotes the induction of antimicrobial peptide genes, juvenile hormone III and its analogs suppress this immune potentiation, suggesting a complex interaction between these hormones in regulating insect immunity (Flatt et al., 2008).

Evolution of Juvenile Hormone Receptor : A study identified a mutation in the receptor Methoprene-tolerant that significantly impacts the evolutionary adaptation of the arthropod juvenile hormone pathway. This mutation enhances the receptor's responsiveness to juvenile hormone III, illustrating the critical role of juvenile hormone in the developmental and life history events across arthropods, including insects and crustaceans (Miyakawa et al., 2013).

Nuclear Receptor Binding and Conformational Changes : Another study demonstrated that the insect nuclear receptor Ultraspiracle (USP), which binds juvenile hormone III, undergoes specific conformational changes upon binding. This interaction suggests juvenile hormone III plays a critical role in modulating the receptor's function, providing insights into the molecular mechanisms through which juvenile hormone III exerts its regulatory effects (Jones et al., 2001).

Plant-Derived Juvenile Hormone III Analogues : Research identified juvenile hormone III and its analogues in the stem bark of Cananga latifolia, expanding the understanding of juvenile hormone III presence and potential roles beyond the animal kingdom. This discovery could have implications for the study of plant-insect interactions and the development of new biopesticides (Yang et al., 2013).

Quantification and Extraction in Ants : A methodological study detailed the extraction, purification, and quantification of juvenile hormone III in ants, highlighting the hormone's significant effects on development, reproduction, and behavior in social insects. This protocol underlines the importance of accurate measurement techniques in understanding the roles of juvenile hormone III in insect physiology (Brent & Dolezal, 2009).

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1

InChI Key

SQVPMPJSJJNPOS-TWAVMNLWSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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